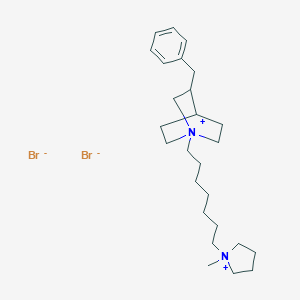
Hexadecane, 1,1-dimethoxy-
Overview
Description
Synthesis Analysis
The synthesis of related complex molecules often involves multi-step chemical reactions, emphasizing the importance of understanding the underlying mechanisms and conditions favorable for the desired outcomes. For instance, the preparation and structural analysis of compounds involving organometallic components illustrate the intricate processes involved in synthesizing complex molecules (Takaguchi, Horn, & Furukawa, 1996)1. Similar principles can be applied to the synthesis of Hexadecane, 1,1-dimethoxy-, where careful consideration of reactants, catalysts, and environmental conditions plays a crucial role in achieving successful synthesis.
Molecular Structure Analysis
The molecular structure of Hexadecane, 1,1-dimethoxy- and related compounds can be determined using techniques such as X-ray diffraction analysis, offering insights into the arrangement of atoms and the geometry of molecules (Soldatenko, Sterkhova, & Lazareva, 2019)2. Understanding the molecular structure is pivotal for predicting the behavior and reactivity of the compound under various conditions.
Chemical Reactions and Properties
Hexadecane, 1,1-dimethoxy- undergoes specific chemical reactions based on its functional groups and molecular structure. The reactivity with thiophenol in the presence of triethylamine, for example, highlights the compound's potential for undergoing substitution reactions that modify its structure and properties (Takaguchi et al., 1996)1. These reactions are fundamental to altering the compound's functionality for targeted applications.
Physical Properties Analysis
The physical properties of Hexadecane, 1,1-dimethoxy-, such as melting point, boiling point, and solubility, are determined by its molecular structure. These properties are crucial for understanding the compound's behavior in different environments and for its application in various industries. The study of liquid-crystalline properties of related compounds provides valuable information on how molecular structure influences physical states and transitions (Frach et al., 1989)3.
Chemical Properties Analysis
The chemical properties of Hexadecane, 1,1-dimethoxy-, including its stability, reactivity, and interactions with other chemicals, are influenced by its molecular composition and structure. Research on the synthesis and properties of similar molecules reveals the intricate relationship between structure and reactivity, guiding the development of new compounds with desired chemical behaviors (Jones et al., 2005)4.
Scientific Research Applications
Synthetic Chemistry : A study by Mechehoud et al. (2018) presents a new synthetic method for 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione, a bioactive molecule with potential applications in biomedicine and pharmaceutical research (Mechehoud et al., 2018).
Textile Industry : Poly(methyl methacrylate)/n-hexadecane microcapsules, using ethylene glycol dimethacrylate as a cross-linker, can develop heat-storage properties in textiles, as demonstrated by Alay et al. (2011) (Alay, Alkan, & Gode, 2011).
Bioremediation : Aeckersberg et al. (1991) discovered that strain Hxd3 can oxidize saturated hydrocarbons like hexadecane to CO2 in anaerobic conditions, which could benefit oil production and oil field cleanup (Aeckersberg, Bak, & Widdel, 1991).
Fuel Production : Research by Guernsey et al. (1963) on the radiation-induced cracking of n-hexadecane at high temperatures showed its potential for efficient hydrogen production and reduction of very light hydrocarbons, with applications in fuel production (Guernsey, Shaw, & Smith, 1963).
Tribology : The study of tribochemistry of n-hexadecane, as investigated by Kajdas et al. (2006), found complex oxidation processes during friction, impacting tribological effects and additive effects in different material systems (Kajdas, Makowska, & Grądkowski, 2006).
Energy Storage : Research into miniemulsion polymerization for encapsulating n-hexadecane in nanocapsules by Shirin-Abadi et al. (2011) showed potential for using these nanocapsules as phase change materials in energy storage applications (Shirin-Abadi, Mahdavian, & Khoee, 2011).
Nanolubrication : He et al. (2002) explored the effect of interfacial liquid structuring in nanolubrication, finding that n-hexadecane creates an entropically cooled layer on silicon surfaces, thus reducing friction (He, Blum, Overney, & Overney, 2002).
Hydrogen Energy : Thormann et al. (2009) investigated the steam reforming of hexadecane over a Rh/CeO2 catalyst in microchannels, demonstrating the turnover frequencies of linear alkanes and their impact on reformate composition (Thormann, Maier, Pfeifer, Kunz, Deutschmann, & Schubert, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,1-dimethoxyhexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19-2)20-3/h18H,4-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACZJJJYINHZIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062644 | |
| Record name | Hexadecane, 1,1-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecane, 1,1-dimethoxy- | |
CAS RN |
2791-29-9 | |
| Record name | Hexadecanal dimethyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2791-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethoxyhexadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002791299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecane, 1,1-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecane, 1,1-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-DIMETHOXYHEXADECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHW26B8K0A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid](/img/structure/B22540.png)